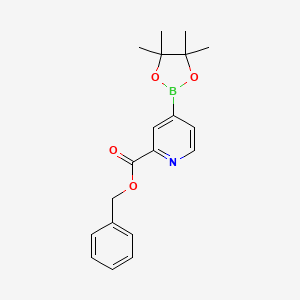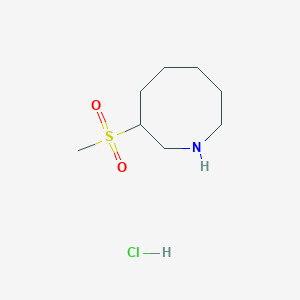
4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Toxicology
- Perfluorinated Compounds Detection : Studies have focused on developing methods for detecting perfluorinated compounds (PFCs) in human and environmental samples due to their widespread use and persistence. For example, Kuklenyik et al. (2004) developed a high-throughput method for measuring trace levels of PFCs in serum and milk, highlighting the importance of monitoring human exposure to these contaminants (Kuklenyik et al., 2004).
Drug Metabolism and Pharmacokinetics
- Metabolism of Novel Compounds : Research into the disposition and metabolism of novel therapeutic agents, such as SB-649868, a receptor antagonist, has provided insights into how fluorinated compounds are processed in the body. Renzulli et al. (2011) described the extensive metabolism and elimination pathways of SB-649868, demonstrating the role of fluorination in drug development (Renzulli et al., 2011).
Pharmacogenetics
- Predictors of Chemotherapy Toxicity : Loganayagam et al. (2013) identified pharmacogenetic markers in genes such as DPYD and TYMS that predict toxicity to fluoropyrimidine therapy, which is crucial for optimizing treatment plans for cancer patients (Loganayagam et al., 2013).
Environmental Health
- Exposure Assessment : Olsen et al. (2008) reported on the decline in concentrations of PFOS and other polyfluoroalkyl chemicals in American Red Cross adult blood donors between 2000 and 2006, reflecting changes in manufacturing practices and the importance of continued monitoring of these substances in populations (Olsen et al., 2008).
Mecanismo De Acción
Target of Action
Benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b .
Mode of Action
Benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b . This suggests that the compound may interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of carbonic anhydrase b by benzenesulfonamide derivatives can affect various physiological processes, including fluid balance and respiration.
Result of Action
The inhibition of carbonic anhydrase b by benzenesulfonamide derivatives can lead to changes in cellular pH and ion transport, potentially affecting various cellular functions.
Propiedades
IUPAC Name |
4-fluoro-3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-11-15(6-7-16(12)19)25(23,24)20-14-5-8-17(13(2)10-14)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQFKDMPSDOZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2609114.png)
![1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B2609115.png)


![ethyl (2Z)-2-[(furan-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2609119.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B2609122.png)



